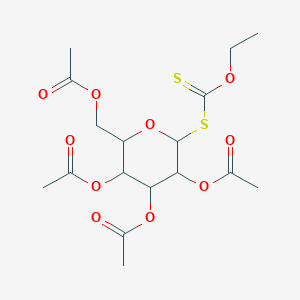
Dihydrotamoxifen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrotamoxifen (DHT) is a synthetic derivative of tamoxifen, which is an anti-estrogen drug used in the treatment of breast cancer. DHT has been extensively studied for its potential use in scientific research, particularly in the field of gene regulation.
Wirkmechanismus
Dihydrotamoxifen acts as a SERM by binding to the estrogen receptor and modulating its activity. This compound can either activate or inhibit the estrogen receptor depending on the tissue type. In breast tissue, this compound acts as an antagonist, blocking the effects of estrogen. In bone tissue, this compound acts as an agonist, stimulating the estrogen receptor and promoting bone growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In breast cancer cells, this compound has been shown to inhibit the growth and proliferation of cancer cells. In bone tissue, this compound has been shown to promote bone growth and prevent osteoporosis. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dihydrotamoxifen in lab experiments is its high binding affinity for the estrogen receptor. This makes it a potent SERM and allows for precise regulation of gene expression. However, one limitation of using this compound is its cost, which may be prohibitive for some labs.
Zukünftige Richtungen
There are a number of future directions for research on Dihydrotamoxifen. One area of interest is its potential use in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of osteoporosis. This compound has been shown to promote bone growth and may be useful in the treatment of this disease. Finally, further research is needed to explore the potential of this compound as a therapeutic agent in the treatment of breast cancer.
Synthesemethoden
Dihydrotamoxifen can be synthesized by reducing tamoxifen with sodium borohydride in the presence of acetic acid. The reduction of tamoxifen results in the formation of this compound, which has a higher binding affinity for the estrogen receptor than tamoxifen. This compound is a stable compound and can be stored at room temperature.
Wissenschaftliche Forschungsanwendungen
Dihydrotamoxifen has been used extensively in scientific research for its ability to regulate gene expression. This compound is a selective estrogen receptor modulator (SERM), which means that it can selectively activate or inhibit the estrogen receptor depending on the tissue type. This compound has been shown to have a higher binding affinity for the estrogen receptor than tamoxifen, making it a more potent SERM.
Eigenschaften
CAS-Nummer |
109640-20-2 |
|---|---|
Molekularformel |
C26H31NO |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
2-[4-[(1R,2R)-1,2-diphenylbutyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H31NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18,25-26H,4,19-20H2,1-3H3/t25-,26+/m0/s1 |
InChI-Schlüssel |
YUFAHBUWIVNVNJ-IZZNHLLZSA-N |
Isomerische SMILES |
CC[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C |
SMILES |
CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C |
Andere CAS-Nummern |
109640-20-2 |
Synonyme |
1-(4-(2-(dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane dihydrotamoxifen |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




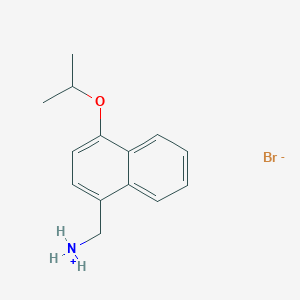
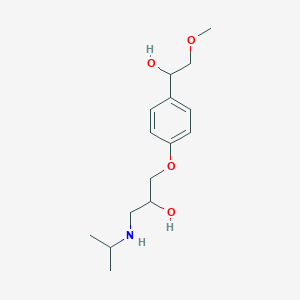
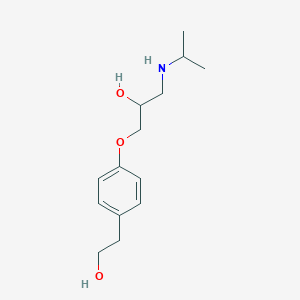

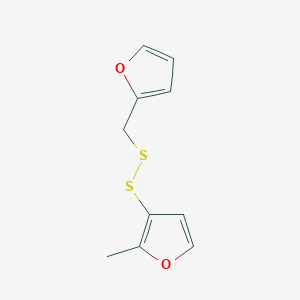
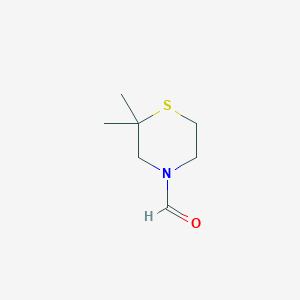
![2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one](/img/structure/B22167.png)
![5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide](/img/structure/B22172.png)
![(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide](/img/structure/B22179.png)
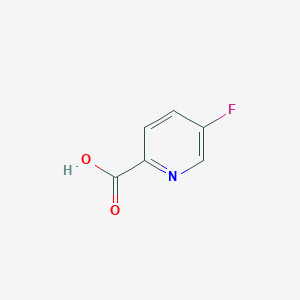

![(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B22187.png)
